1,3-Diamino-5-methylphenazinium Chloride: Structural Dynamics, Physicochemical Properties, and Application in Redox Assays
1,3-Diamino-5-methylphenazinium Chloride: Structural Dynamics, Physicochemical Properties, and Application in Redox Assays
An in-depth technical guide designed for researchers, analytical chemists, and assay development professionals.
Executive Summary
Phenazinium-based electron mediators are the fundamental engines driving modern cellular viability, proliferation, and metabolic assays. Among these, 1,3-diamino-5-methylphenazinium chloride (CAS: 1084-43-1) operates as a highly efficient, structurally tuned redox cycler. By effectively bridging the electrochemical gap between intracellular reducing equivalents (NADH/NADPH) and terminal reporter dyes (such as tetrazolium salts), it enables the real-time quantification of cellular metabolism.
This whitepaper provides a comprehensive technical analysis of its molecular architecture, physicochemical properties, and field-proven methodologies for integrating this compound into robust, self-validating biochemical assays.
Structural Chemistry and Physicochemical Profiling
The efficacy of 1,3-diamino-5-methylphenazinium chloride lies in its precise molecular topology. The core of the molecule is a highly conjugated, planar, tricyclic phenazine ring .
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Cationic Stability: The permanent N-methylation at position 5 yields a stable phenazinium cation. This permanent positive charge is critical; it prevents the molecule from easily crossing intact plasma membranes in its oxidized state (reducing cytotoxicity) while significantly enhancing its aqueous solubility.
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Redox Tuning: The primary amino groups at positions 1 and 3 serve a dual purpose. They modulate the electron density of the aromatic system—tuning the redox potential to align perfectly with cellular NADH—and provide hydrogen-bond donors that enhance transient interactions with dehydrogenase enzymes.
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Nomenclature Nuance: Due to the symmetry conventions of the phenazine core, this compound is frequently cataloged in databases as 2,4-diamino-10-methylphenazinium chloride [2]. Both names describe the exact same molecular structure.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics required for analytical characterization and stoichiometric calculations [1][3].
| Property | Value | Analytical Significance |
| CAS Registry Number | 1084-43-1 | Primary identifier for procurement and safety [4]. |
| Molecular Formula | C₁₃H₁₃ClN₄ | Defines absolute stoichiometry. |
| Molecular Weight | 260.72 g/mol | Used for molarity calculations in stock preparation. |
| Monoisotopic Mass (Cation) | 225.11403 Da | Target m/z for high-resolution mass spectrometry (ESI+). |
| Hydrogen Bond Donors | 2 | Influences solvent interaction and enzyme binding. |
| Hydrogen Bond Acceptors | 4 | Influences solubility in polar aprotic solvents. |
| Predicted CCS ([M]⁺) | 147.7 Ų | Baseline for Ion Mobility Mass Spectrometry (IM-MS). |
Mechanistic Insights: Phenazinium Cations as Redox Mediators
In biological assays, tetrazolium salts (like WST-8 or MTS) are often too bulky or electrochemically mismatched to accept electrons directly from cellular dehydrogenases. 1,3-Diamino-5-methylphenazinium acts as an intermediate shuttle. It accepts two electrons from NADH, transitioning into a transient, neutral reduced state. It then rapidly donates these electrons to the terminal reporter, reverting to its oxidized cationic state.
Figure 1: Catalytic redox cycling of 1,3-diamino-5-methylphenazinium in cellular viability assays.
Experimental Protocol: Self-Validating Assay Integration
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. Phenazinium dyes are highly susceptible to photo-reduction and spontaneous auto-oxidation. The following methodology is engineered as a self-validating system to ensure that your kinetic readouts are strictly a function of biological activity, not reagent degradation.
Step-by-Step Methodology
Phase 1: Reconstitution and Storage
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Weigh 2.61 mg of 1,3-diamino-5-methylphenazinium chloride to prepare a 10 mM stock.
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Dissolve strictly in anhydrous DMSO . Causality: Trace water in standard DMSO can initiate hydrolysis or facilitate premature electron loading from solvent impurities.
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Aliquot into opaque amber vials and store at -20°C. Causality: Phenazinium cations undergo rapid photon-induced excitation and degradation. Amber vials prevent ambient laboratory light from artificially reducing the mediator.
Phase 2: Spectral Baselining (Quality Control)
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Dilute the stock to 50 µM in PBS (pH 7.4).
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Perform a UV-Vis scan from 300 nm to 700 nm.
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Validation Check: Ensure the presence of the sharp oxidized-state absorbance peak (typically around 500-540 nm depending on exact solvent conditions). If the baseline shows significant broadening, the stock has auto-reduced and must be discarded.
Phase 3: Assay Assembly and Matrix Control
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Combine the mediator (final concentration: 10-20 µM) with your terminal electron acceptor (e.g., 1 mM WST-8) in the assay buffer.
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Mandatory Step: Plate a "Cell-Free Matrix Control" containing the media, test compounds, and the dye mixture, but no cells. Causality: Certain drug compounds (e.g., antioxidants like ascorbic acid) will directly reduce the phenazinium dye, creating false-positive viability signals. This control subtracts chemical background noise.
Phase 4: Kinetic Readout
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Measure absorbance dynamically (e.g., every 5 minutes for 1 hour) rather than using a single endpoint.
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Causality: By calculating the initial linear rate of reduction ( Δ OD/min), you isolate the enzyme-driven electron transfer from the slow, non-linear background chemical drift, ensuring absolute data trustworthiness.
Figure 2: Self-validating experimental workflow for phenazinium-mediated redox assays.
Analytical Characterization via Mass Spectrometry
For laboratories synthesizing or validating batches of 1,3-diamino-5-methylphenazinium chloride, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
When analyzed in positive electrospray ionization (ESI+) mode, the active cation (C₁₃H₁₃N₄⁺) exhibits a prominent [M]⁺ peak at m/z 225.11 [3]. The absence of the chloride counterion in the primary MS1 spectra is a hallmark of pre-charged quaternary or stabilized cationic species. Furthermore, predicted collision cross-section (CCS) values for the [M]⁺ ion cluster around 147.7 Ų, providing an orthogonal parameter for verification using Ion Mobility Mass Spectrometry (IM-MS).
References
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PubChem (National Center for Biotechnology Information) . 1,3-Diamino-5-methylphenazinium chloride | C13H13ClN4 | CID 14132. Retrieved from: [Link]
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Chemsrc . CAS#:1084-43-1 | Phenazinium,1,3-diamino-5-methyl-, chloride (1:1). Retrieved from: [Link]
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PubChemLite (Université du Luxembourg) . 1,3-diamino-5-methylphenazinium chloride (C13H13N4). Retrieved from: [Link]
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NextSDS . 1,3-diamino-5-methylphenazinium chloride — Chemical Substance Information. Retrieved from: [Link]
